3,5-Dibromo-2-fluorobenzylamine
Overview
Description
3,5-Dibromo-2-fluorobenzylamine, also known as 3,5-DBFBA, is an organofluorine compound used as a building block in organic synthesis. It is a useful reagent in a variety of chemical reactions, including the synthesis of pharmaceuticals and other compounds. 3,5-DBFBA is a halogenated amine, and its properties make it an ideal starting material for the synthesis of a wide range of compounds.
Mechanism of Action
3,5-Dibromo-2-fluorobenzylamine acts as a nucleophile in many reactions, meaning that it can react with other compounds to form new compounds. In particular, 3,5-Dibromo-2-fluorobenzylamine can react with electrophiles, or compounds with a positive charge, to form covalent bonds. This reaction is facilitated by the presence of a base, such as sodium hydroxide, which helps to activate the nucleophile. Additionally, 3,5-Dibromo-2-fluorobenzylamine can act as an acid in certain reactions, allowing it to act as a catalyst for the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
3,5-Dibromo-2-fluorobenzylamine is a halogenated amine, and as such, it is known to be toxic to humans and other organisms. It is known to cause skin and eye irritation, and it can also cause respiratory irritation if inhaled. Additionally, 3,5-Dibromo-2-fluorobenzylamine can be absorbed through the skin, and it is known to be a potential carcinogen. Therefore, it is important to use proper safety precautions when handling this compound.
Advantages and Limitations for Lab Experiments
The main advantage of using 3,5-Dibromo-2-fluorobenzylamine in laboratory experiments is its versatility. It can be used as a nucleophile in a variety of reactions, and it can also act as an acid in certain reactions. Additionally, 3,5-Dibromo-2-fluorobenzylamine is relatively inexpensive and easy to obtain, making it an ideal starting material for many laboratory experiments. However, it is important to note that 3,5-Dibromo-2-fluorobenzylamine is toxic and should be handled with care.
Future Directions
There are many potential future directions for research involving 3,5-Dibromo-2-fluorobenzylamine. For example, further research could be conducted on its use as a catalyst in organic synthesis, as well as its potential applications in the synthesis of pharmaceuticals, pesticides, and other compounds. Additionally, further research could be conducted on its toxicity and potential carcinogenic effects. Finally, further research could be conducted on the potential applications of 3,5-Dibromo-2-fluorobenzylamine in the synthesis of polymers and other organic fluorine compounds.
Scientific Research Applications
3,5-Dibromo-2-fluorobenzylamine is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, pesticides, and other compounds. It is also used as a catalyst in a variety of reactions, including the synthesis of peptides and the formation of carbon-carbon bonds. Additionally, 3,5-Dibromo-2-fluorobenzylamine can be used as a building block for the synthesis of polymers, and it is also used in the synthesis of organic fluorine compounds.
properties
IUPAC Name |
(3,5-dibromo-2-fluorophenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2FN/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H,3,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBGHRHRQYYLSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CN)F)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-2-fluorobenzylamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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